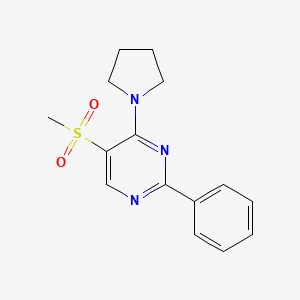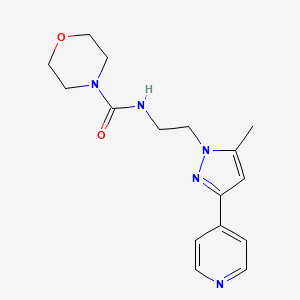![molecular formula C13H19N3O4 B2696379 7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid CAS No. 2090752-94-4](/img/structure/B2696379.png)
7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a rigid linker used in PROTAC development for targeted protein degradation as well as chemical conjugates . It has an empirical formula of C14H21N3O4 and a molecular weight of 295.33 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string for this compound isCC(C)(OC(N1CCN2C(CCC(O)=O)=CN=C2C1)=O)C . This indicates the presence of a tert-butoxycarbonyl group, a tetrahydroimidazo[1,2-a]pyrazine ring, and a carboxylic acid group. Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 295.33 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
Studies on the reactivity of similar compounds reveal significant interest in the synthesis of biologically active compounds and the exploration of their chemical properties. For instance, the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under various conditions has been studied to understand their potential in forming new compounds with potential pharmacological actions. This research contributes to the broader knowledge of heterocyclic compound synthesis, which is crucial in the development of new pharmaceuticals and materials (Mironovich & Shcherbinin, 2014).
Molecular Solids and Crystal Engineering
Another area of interest is the formation of novel crystals through hydrogen bonds and weak intermolecular interactions, highlighting the structural versatility and potential application of similar compounds in creating new materials with specific properties. These studies are pivotal in materials science, especially in designing molecular solids with desired characteristics for various applications (Wang et al., 2014).
Green Synthesis and Antimicrobial Activity
Research has also explored the green synthesis of N-arylimidazo[1,2-a]pyrazine derivatives, demonstrating the compound's utility in synthesizing new molecules with potential antimicrobial activity. This green synthesis approach aligns with the growing need for environmentally friendly chemical processes in drug development and other applications (Jyothi & Madhavi, 2019).
Chemiluminescent Properties
Furthermore, the synthesis and study of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from related compounds have revealed intriguing chemiluminescent properties. This research is particularly relevant in the development of new chemiluminescent materials for biochemical assays, imaging, and analytical applications (Adamczyk et al., 2003).
Zukünftige Richtungen
The compound’s role as a rigid linker in PROTAC development suggests potential applications in the field of targeted protein degradation . This is a rapidly evolving field with significant therapeutic potential, particularly in the treatment of diseases caused by dysregulated or overexpressed proteins.
Eigenschaften
IUPAC Name |
8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8-10-14-7-9(11(17)18)16(10)6-5-15(8)12(19)20-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWCDSMLQWMMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)





![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)
![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)